Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Description
This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes a 4-methoxyphenyl group at position 6, a furan-2-yl substituent at position 4, and an ethyl carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-21(24)19-18(22)17-14(16-5-4-10-27-16)11-15(23-20(17)28-19)12-6-8-13(25-2)9-7-12/h4-11H,3,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWBDNVKTCFMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C26H20N2O4S
- Molecular Weight: 456.5 g/mol
- CAS Number: 897832-54-1
Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer treatment and anti-inflammatory responses:
- Antiproliferative Activity : this compound has demonstrated significant antiproliferative effects against various tumor cell lines. Studies have shown that it acts as an effective inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial for cancer cell proliferation and survival .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, showing potential in reducing inflammation markers in vitro. Its structural features suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases .
Anticancer Studies
A recent study highlighted the compound's effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours .
Anti-diabetic Activity
Another important aspect of the compound's biological activity is its potential role in diabetes management. In vitro studies using RIN5F pancreatic beta cells demonstrated that the compound enhances glucose-dependent insulin secretion. This effect was attributed to its ability to modulate calcium influx and promote insulin granule exocytosis .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate has been investigated for its pharmacological properties. Its structural components suggest potential activity against various diseases:
- Antitumor Activity : This compound is a key intermediate in the synthesis of antitumor drugs. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit significant cytotoxic effects against cancer cell lines, making them promising candidates for further development in cancer therapy .
- Antimicrobial Properties : The compound may possess antimicrobial activity due to its ability to interfere with microbial growth mechanisms. Research indicates that derivatives of thieno[2,3-b]pyridine have shown effectiveness against several bacterial strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : this compound can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and functional group modifications .
- Diverse Functionalization : Its functional groups allow for diverse chemical modifications, enabling the creation of analogs with tailored properties for specific applications in research and industry .
Case Study 1: Antitumor Drug Development
A study focusing on the synthesis of this compound revealed its potential as an antitumor agent. Researchers synthesized various derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, highlighting their potency as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties of thieno[2,3-b]pyridine derivatives were assessed against common pathogens. The study demonstrated that compounds derived from this compound displayed significant inhibition of bacterial growth, suggesting their potential use in developing new antibiotics .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural variations in analogous compounds involve substitutions at positions 4, 6, and 2 of the thieno[2,3-b]pyridine scaffold:
*Calculated based on molecular formula C₁₉H₁₆N₂O₄S.
Key Observations :
Key Findings :
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in the target compound improves lipid solubility compared to polar trifluoromethyl analogs .
- Melting Points: Amino and carboxylate groups contribute to higher melting points (e.g., 255–256°C for carboxamide derivatives ).
- Spectroscopic Data : IR spectra for related compounds show NH stretches (~3400 cm⁻¹), C=O (1730 cm⁻¹), and C≡N (2215 cm⁻¹) .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency.
- Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are critical for cyclization .
How is the compound characterized structurally, and what analytical techniques are most effective?
Basic Question
Characterization relies on a combination of spectroscopic and crystallographic methods:
Note : Crystallization solvents (e.g., CH₂Cl₂/petroleum ether) influence polymorph formation .
What is the biological significance of this compound, and how is its activity assessed?
Basic Question
Thieno[2,3-b]pyridines are explored for antitumor and antimicrobial properties. Key assays include:
Q. Example Data :
How can reaction conditions be optimized to improve yield and purity?
Advanced Question
Variables to optimize :
Q. Troubleshooting :
- Low yields may arise from incomplete oxidation of dihydropyridine intermediates; using DDQ or HNO₃ as oxidants is recommended .
What mechanisms underlie the compound’s biological activity, and how do structural features influence potency?
Advanced Question
Proposed mechanisms include:
Q. SAR Insights :
- Substitution at C-6 (4-methoxyphenyl) increases cytotoxicity compared to unsubstituted analogs .
- Amino group at C-3 is critical for hydrogen bonding with biological targets .
How can contradictions in spectral or crystallographic data be resolved during characterization?
Advanced Question
Common issues and solutions :
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. CH₂Cl₂) may produce distinct crystal forms. Use single-crystal XRD to resolve discrepancies .
- Dynamic NMR effects : Temperature-dependent ¹H NMR can clarify rotational barriers in flexible substituents (e.g., methoxyphenyl) .
- Overlapping signals : 2D NMR (COSY, HSQC) resolves integration conflicts in crowded aromatic regions .
Example : A study resolved conflicting NOE signals in a thieno[2,3-b]pyridine derivative by comparing XRD data with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
